molecular formula C21H21F3N2O3 B6562263 N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 1091035-73-2

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B6562263
CAS RN: 1091035-73-2
M. Wt: 406.4 g/mol
InChI Key: ZFPGCFRADKJIIY-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (POMT-TFE) is an organic compound that is used in scientific research. It is a derivative of ethanediamide and has a phenyloxan-4-ylmethyl group and a trifluoromethylphenyl group. POMT-TFE is a versatile compound and has a wide range of applications in scientific research.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide has been used in scientific research for a variety of applications. It has been used in the synthesis of a variety of organic compounds, such as amides, esters, and amines. It has also been used in the synthesis of polymers materials and pharmaceuticals. Additionally, it has been used in the synthesis of catalysts, surfactants, and other materials.

Mechanism of Action

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide acts as an acid-base catalyst in the synthesis of organic compounds. It acts as a proton donor, transferring a proton from the phenyloxan-4-ylmethyl group to the 4-trifluoromethylphenyl group, producing a new compound. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide has not been studied for its biochemical or physiological effects. However, it is known to be a relatively non-toxic material, and it is believed to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantages of using N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide in laboratory experiments are its low toxicity, its ability to act as an acid-base catalyst, and its versatility. The main limitation is that it is not widely available, and it can be difficult to obtain.

Future Directions

There are a number of potential future directions for the use of N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide in scientific research. These include the use of N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide in the development of new organic compounds, the use of N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide as a catalyst in the synthesis of pharmaceuticals, and the use of N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide in the synthesis of polymers materials. Additionally, further research into the biochemical and physiological effects of N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide may be beneficial.

Synthesis Methods

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide can be synthesized by combining phenyloxan-4-ylmethyl trifluoromethanesulfonate and 4-trifluoromethylphenyl ethanediamide in a reaction with a base catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF). The reaction yields a product with a purity of greater than 95%.

properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)16-6-8-17(9-7-16)26-19(28)18(27)25-14-20(10-12-29-13-11-20)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPGCFRADKJIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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